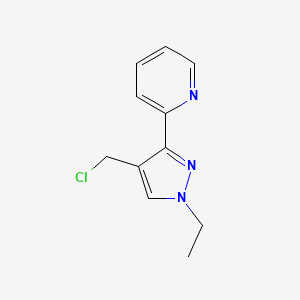

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

描述

The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a type of organochlorine compound. It consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and a precursor to pyridine-containing ligands .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, involves several steps. For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid can then react with methanol to produce methyl pyridine-4-carboxylate. This compound can be reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloromethylpyridine, has been studied. For instance, the crystal structure of 2-chloromethylpyridine is monoclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is a white solid with a melting point of 79 °C .科学研究应用

Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for imaging certain types of tissue or disease states where Zn^2+ levels are altered.

Anti-Inflammatory Pharmaceuticals

In the realm of medicinal chemistry, derivatives of pyrimidine, which share a structural similarity with the given compound, have shown potent anti-inflammatory effects . The incorporation of chloromethyl and pyridine groups on the pyrimidine ring enhances the inhibitory activities against NO secretion and iNOS expression, which are crucial in the inflammatory response.

Organic Synthesis

The chloromethyl group in this compound acts as a reactive site for alkylation reactions. It has been used in base-catalyzed alkylation of p-tert-butylcalix6arene and p-tert-butylcalix5arene in DMF . This application is significant in the synthesis of larger, more complex organic molecules.

Peptide Research

In peptide synthesis, protecting groups are essential. This compound finds application as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides, a critical step in peptide research.

作用机制

安全和危害

未来方向

The future directions of research on similar compounds, such as trifluoromethylpyridines, include their applications in the agrochemical and pharmaceutical industries. They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

属性

IUPAC Name |

2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKPISPQLNZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)

![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)

![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)